N-benzyl-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide
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Description
“N-benzyl-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide” is a novel hybrid molecule. Some of these molecules have shown prominent analgesic effects in animal models of pain .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process typically involves the reaction of benzyl halides with anilines in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in a solvent like DMF at elevated temperatures. The resulting products are then purified by column chromatography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in detail in the literature . These reactions typically involve the formation of a carbon-nitrogen bond between the benzyl halide and the aniline .Scientific Research Applications
N−[(benzylcarbamoyl)amino]−1−[(3−fluorophenyl)methyl]−2−oxo−1,2−dihydropyridine−3−carboxamide N-[(benzylcarbamoyl)amino]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide N−[(benzylcarbamoyl)amino]−1−[(3−fluorophenyl)methyl]−2−oxo−1,2−dihydropyridine−3−carboxamide
, also known asN−benzyl−2−(1−(3−fluorobenzyl)−2−oxo−1,2−dihydropyridine−3−carbonyl)hydrazinecarboxamide N-benzyl-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide N−benzyl−2−(1−(3−fluorobenzyl)−2−oxo−1,2−dihydropyridine−3−carbonyl)hydrazinecarboxamide
, is a complex molecule that may have various scientific research applications. Below is a comprehensive analysis focusing on unique applications across different fields:Antiviral Research
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities . Compounds with an indole nucleus have been synthesized and tested against a range of viruses, including influenza and Coxsackie B4 virus, showing promising inhibitory activities. The compound could potentially be modified to enhance its antiviral properties and tested against contemporary viral strains.
Anti-inflammatory Applications
The indole scaffold is also associated with anti-inflammatory properties . By studying the compound’s interaction with inflammatory pathways, researchers can develop new anti-inflammatory drugs, particularly for chronic conditions like arthritis or autoimmune diseases.
Anticancer Potential
Indole derivatives are known to possess anticancer activities . The compound could be investigated for its efficacy in inhibiting cancer cell growth and inducing apoptosis. Its potential to target specific cancer cell lines could lead to the development of targeted cancer therapies.
Antioxidant Properties
The indole nucleus is found in compounds with antioxidant capabilities . The compound could be explored for its ability to neutralize free radicals, which could have implications in preventing oxidative stress-related diseases.
Antimicrobial Activity
Research has shown that indole derivatives can have antimicrobial effects . This compound could be studied for its effectiveness against various bacterial and fungal pathogens, contributing to the field of infectious diseases.
Antidiabetic Research
Indole-based compounds have been implicated in antidiabetic effects . The compound could be analyzed for its potential to regulate blood sugar levels and improve insulin sensitivity, offering a new avenue for diabetes treatment.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in regulating growth . The compound could be studied for its effects on plant development, which might lead to applications in agriculture and horticulture.
properties
IUPAC Name |
1-benzyl-3-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c22-17-9-4-8-16(12-17)14-26-11-5-10-18(20(26)28)19(27)24-25-21(29)23-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,24,27)(H2,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUSSOYWZIKAKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide |
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